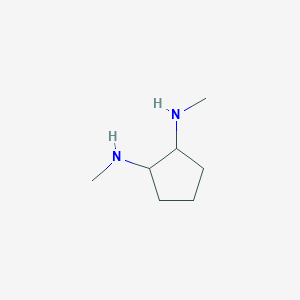

N1,N2-dimethylcyclopentane-1,2-diamine

Description

N1,N2-Dimethylcyclopentane-1,2-diamine is a chiral cycloaliphatic diamine featuring two methyl groups substituted on the nitrogen atoms of a cyclopentane backbone. The dimethyl variant likely shares these challenges but benefits from enhanced steric and electronic properties due to methyl substitution, making it relevant for asymmetric catalysis, ligand design, and pharmaceutical applications.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1-N,2-N-dimethylcyclopentane-1,2-diamine |

InChI |

InChI=1S/C7H16N2/c1-8-6-4-3-5-7(6)9-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

BLAIRNNBMSDUQN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCC1NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-dimethylcyclopentane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N1,N2-dimethylcyclopentane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted cyclopentane derivatives .

Scientific Research Applications

N1,N2-dimethylcyclopentane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Industry: This compound is used in the production of polymers and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which N1,N2-dimethylcyclopentane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s amine groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Cyclic Diamines

trans-Cyclohexane-1,2-diamine

- Structure : A six-membered ring analog with trans-configuration.

- Properties : More thermally stable and commercially available compared to cyclopentane derivatives. Widely used in chiral ligand synthesis (e.g., salen ligands).

- Synthetic Accessibility : Easier to synthesize due to lower ring strain and established protocols .

N1,N1-Diethylcyclopentane-1,2-diamine

- Structure : Cyclopentane backbone with ethyl groups on one nitrogen.

- Synthesis : Prepared via alkylation of cyclopentane-1,2-diamine, as inferred from ethyl-substituted analogs .

N,N′-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine

- Structure : Bulky aryl substituents on both nitrogens.

- Applications : Used in asymmetric catalysis; steric hindrance from phenyl groups enhances enantioselectivity .

| Compound | Ring Size | Substituents | Stability | Key Applications |

|---|---|---|---|---|

| N1,N2-Dimethylcyclopentane-1,2-diamine | 5-membered | Methyl (N1, N2) | Moderate | Ligand design, drug synthesis |

| trans-Cyclohexane-1,2-diamine | 6-membered | None | High | Chiral ligands |

| N1,N1-Diethylcyclopentane-1,2-diamine | 5-membered | Ethyl (N1) | Moderate | Catalysis, organic synthesis |

Linear Diamines

N1,N1-Dimethylethane-1,2-diamine

- Structure : Linear ethane backbone with dimethyl groups on one nitrogen.

- Reactivity : Used in synthesizing acetylcholinesterase inhibitors and fluorescent probes. The linear structure confers flexibility but reduced stereochemical control compared to cyclic analogs .

N1,N2-Dimethylethane-1,2-diamine

- Bioactivity: Demonstrated enhanced antioxidant capacity in A2E photooxidation inhibition, attributed to proximity of diamine groups to phenolic hydroxyls .

N1-(Benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine

- Applications : Exhibits distinct NMR profiles (δH 1.2–3.4 ppm for ethyl groups), used in medicinal chemistry for heterocyclic functionalization .

| Compound | Backbone | Substituents | Key Properties |

|---|---|---|---|

| N1,N1-Dimethylethane-1,2-diamine | Linear | Dimethyl (N1) | High flexibility, bioactivity |

| N1,N2-Dimethylethane-1,2-diamine | Linear | Methyl (N1, N2) | Antioxidant enhancement |

| This compound | Cyclic | Methyl (N1, N2) | Stereochemical control |

Substituent Effects

- Methyl vs. Ethyl : Methyl groups provide moderate steric hindrance and electronic donation, favoring catalytic applications. Ethyl groups increase hydrophobicity, impacting solubility .

- Aryl vs. Alkyl : Aryl-substituted diamines (e.g., bis(2-fluorophenyl) derivatives) exhibit enhanced rigidity and π-π interactions, useful in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.